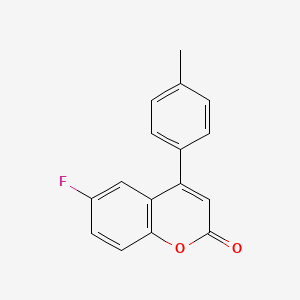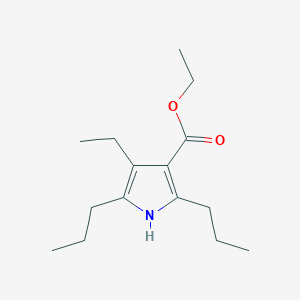
CID 78063980
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified by the Chemical Abstracts Service (CAS) number 78063980 is a unique chemical entity with significant applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of compound 78063980 involves multiple steps, each requiring specific reaction conditions to ensure the desired product’s purity and yield. The synthetic routes typically involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions. Detailed information on the exact synthetic routes and reaction conditions is often proprietary and may vary depending on the desired application and scale of production.
Industrial Production Methods
Industrial production of compound 78063980 is typically carried out in large-scale chemical reactors. The process involves the precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and minimize impurities. Advanced purification techniques, such as crystallization and chromatography, are employed to obtain high-purity samples suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Compound 78063980 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in the reactions of compound 78063980 include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from the reactions of compound 78063980 depend on the specific reaction type and conditions. For example, oxidation reactions may yield oxygenated derivatives, while reduction reactions may produce hydrogenated compounds. Substitution reactions can result in a wide range of functionalized products.
Scientific Research Applications
Compound 78063980 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: It serves as a probe for studying biological processes and as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of compound 78063980 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 78063980 include other chemical entities with related structures and properties. These may include compounds with similar functional groups or those that undergo similar types of chemical reactions.
Uniqueness
What sets compound 78063980 apart from similar compounds is its unique combination of properties, such as its reactivity, stability, and potential applications. This uniqueness makes it a valuable compound for various scientific and industrial purposes.
Properties
Molecular Formula |
Ge8Yb3 |
|---|---|
Molecular Weight |
1100.2 g/mol |
InChI |
InChI=1S/8Ge.3Yb |
InChI Key |
QOQSMEIRIMJTGL-UHFFFAOYSA-N |
Canonical SMILES |
[Ge].[Ge].[Ge].[Ge].[Ge].[Ge].[Ge].[Ge].[Yb].[Yb].[Yb] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


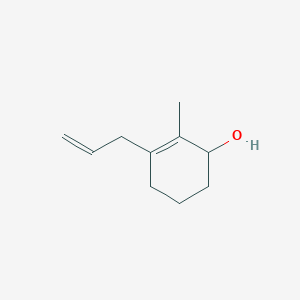

![1-[(Naphthalen-1-yl)methyl]-1H-imidazole-2-carboxylic acid](/img/structure/B12587017.png)
![(2Z)-1-ethyl-2-[[(3Z)-3-[(1-ethylbenzo[e][1,3]benzothiazol-1-ium-2-yl)methylidene]-5,5-dimethylcyclohexen-1-yl]methylidene]benzo[e][1,3]benzothiazole;4-methylbenzenesulfonate](/img/structure/B12587031.png)
![Phenol, 2-[(1-cyclohexyl-3-butenyl)amino]-3-methyl-](/img/structure/B12587035.png)
![2,5-Dimethyl-6-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B12587036.png)
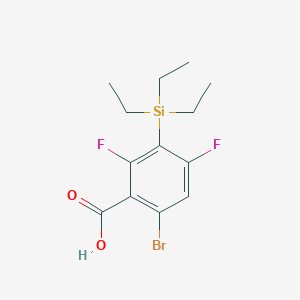
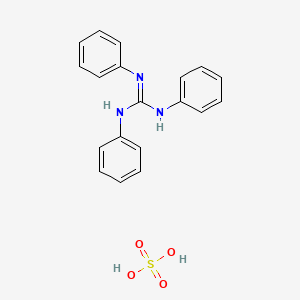
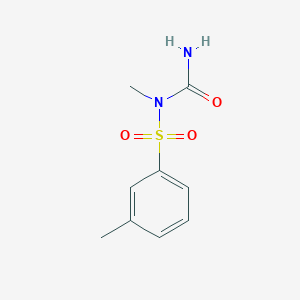
![Methyl 2-[(phenylethynyl)sulfanyl]benzoate](/img/structure/B12587054.png)
![{2-[4-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]ethenyl}(hydroxy)boranyl](/img/structure/B12587059.png)
![3,4-Difluoro-1-[2-(4-pentylcyclohexyl)ethyl]-1H-pyrrole](/img/structure/B12587064.png)
